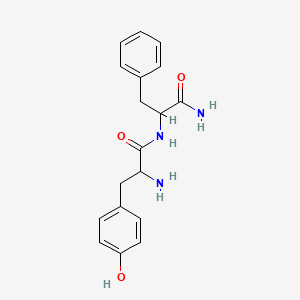

H-Tyr-Phe-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

H-Tyr-Phe-NH2 se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS), un método ampliamente utilizado para la producción de péptidos. El proceso implica la adición secuencial de aminoácidos protegidos a una resina sólida, seguida de desprotección y escisión de la resina . Las condiciones de reacción suelen incluir el uso de reactivos de acoplamiento como la N,N'-diisopropilcarbodiimida (DIC) y la hidroxibenzotriazol (HOBt) para facilitar la formación del enlace peptídico .

Métodos de producción industrial

La producción industrial de this compound sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y el rendimiento. El uso de cromatografía líquida de alta resolución (HPLC) es crucial para la purificación del producto final para garantizar su pureza y calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

H-Tyr-Phe-NH2 se somete a diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo fenólico de la tirosina se puede oxidar para formar quinonas.

Reducción: Las reacciones de reducción pueden dirigirse al enlace amida, aunque esto es menos común.

Sustitución: Los anillos aromáticos de la tirosina y la fenilalanina pueden sufrir reacciones de sustitución electrófila.

Reactivos y condiciones comunes

Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno (H2O2) o el permanganato de potasio (KMnO4).

Reducción: El borohidruro de sodio (NaBH4) se puede utilizar en condiciones suaves.

Productos principales

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados de amida reducidos.

Sustitución: Diversos compuestos aromáticos sustituidos.

Aplicaciones Científicas De Investigación

H-Tyr-Phe-NH2 tiene una amplia gama de aplicaciones de investigación científica:

Biología: Investigado por su papel en las interacciones proteína-proteína y la catálisis enzimática.

Medicina: Explorado como un posible analgésico debido a su interacción con los receptores opioides.

Mecanismo De Acción

H-Tyr-Phe-NH2 ejerce sus efectos principalmente a través de la interacción con los receptores opioides, particularmente el receptor μ-opioide. Esta interacción conduce a la activación de vías de señalización intracelulares que resultan en efectos analgésicos. El compuesto imita la acción de los péptidos opioides endógenos, lo que lleva a la desensibilización del receptor y una percepción reducida del dolor .

Comparación Con Compuestos Similares

Compuestos similares

H-Tyr-D-Arg-Phe-Gly-NH2: Un tetrapéptido con actividad similar del receptor opioide.

H-Tyr-D-Ala-Gly-Phe-NH2: Otro agonista del receptor opioide con una secuencia de aminoácidos ligeramente diferente.

Singularidad

H-Tyr-Phe-NH2 es único debido a su estructura más simple en comparación con otros péptidos opioides, lo que lo hace más fácil de sintetizar y modificar. Su interacción específica con los receptores opioides y el potencial de efectos secundarios reducidos en comparación con los opioides tradicionales resaltan su potencial terapéutico .

Propiedades

IUPAC Name |

2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-3-(4-hydroxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c19-15(10-13-6-8-14(22)9-7-13)18(24)21-16(17(20)23)11-12-4-2-1-3-5-12/h1-9,15-16,22H,10-11,19H2,(H2,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXLKPMVYUAWRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

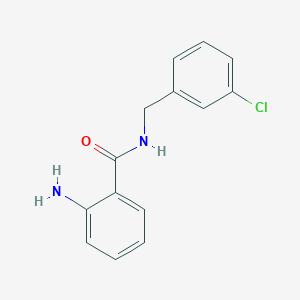

![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12108395.png)

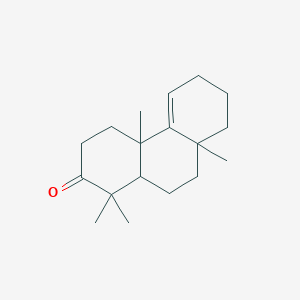

![(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine](/img/structure/B12108400.png)

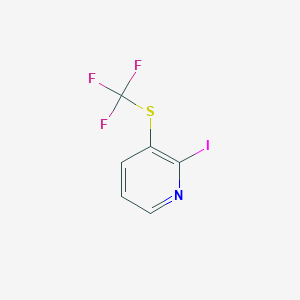

![1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide]](/img/structure/B12108423.png)

![2-amino-N-[1-(8-chloro-1-oxo-2-phenylisoquinolin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12108483.png)